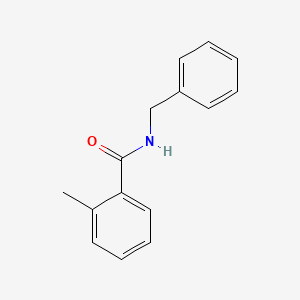

N-benzyl-2-methylbenzamide

Description

Synthesis Analysis

The synthesis of related benzamide compounds often involves refluxing specific precursors with activating agents or catalysts. For example, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide involves refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene, followed by treatment with 2-methyl benzoic acid in the presence of triethyl amine (Saeed et al., 2010). This method highlights the importance of stepwise reactions and specific conditions for the synthesis of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamides is characterized by their crystalline forms and the orientations of their functional groups. For instance, the crystal structure of m-methylbenzamide reveals a twisted amide group due to steric hindrance, with molecules connected by NH–O hydrogen bonds forming dimers and chains (OriiSeiki et al., 1963). Similarly, the crystal structure and conformations of various N-phenylbenzamides indicate that hydrogen bonding to the central amide group is crucial for their structural stability (N. Duke & P. W. Codding, 1992).

Chemical Reactions and Properties

Benzamides undergo a range of chemical reactions, influenced by their molecular structure. The synthesis and crystallographic studies of N-(1-amino-2,2-dichloroethyl)benzamides showcase efficient procedures for generating compounds with potential for new heterocyclic series, highlighting the versatility of benzamides in chemical synthesis (A. Guirado et al., 2002).

Physical Properties Analysis

The physical properties of benzamides, including their crystalline structure and hydrogen bonding patterns, significantly influence their behavior and applications. The study of N-Benzyl-2-hydroxybenzamide, for example, reveals a dihedral angle between benzyl and hydroxybenzamide units, and the formation of one-dimensional chains through hydrogen bonding, illustrating the impact of physical structure on the properties of benzamides (Qiu-Xia Zhang & Bi-Song Zhang, 2008).

Chemical Properties Analysis

The chemical properties of benzamides, such as reactivity and interaction with other molecules, are dictated by their molecular structure. N-Phenyl-2-(triphenylstannylseleno)benzamide and 2-Methylseleno-N-phenylbenzamide studies reveal that amide N atoms are involved in hydrogen bonding, forming zigzag chains, which highlights the chemical behavior of benzamides in forming bonds and interactions with other molecules (M. Fong, R. Gable, & C. Schiesser, 1996).

Safety and Hazards

Mechanism of Action

Target of Action

Benzamides, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Benzamides are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Benzamides are known to participate in various biochemical reactions, including those at the benzylic position .

Pharmacokinetics

Pharmacokinetic and pharmacodynamic (pk-pd) modeling is a common approach to understanding the in vivo behavior of complex molecules like n-benzyl-2-methylbenzamide .

Result of Action

Benzamides have been found to have various pharmacological properties, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of benzimidazole derivatives, which are structurally similar to this compound, has been classified as an excellent synthesis considering environmental and economic factors based on different “green metrics” (atom economy, reaction mass efficiency, materials recovery factor, stoichiometric factor, E-factor) .

properties

IUPAC Name |

N-benzyl-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12-7-5-6-10-14(12)15(17)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDLPGKVRZFDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969655 | |

| Record name | N-Benzyl-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5448-38-4 | |

| Record name | NSC17941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)

![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)

![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)

![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)

![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)

![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)

![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)